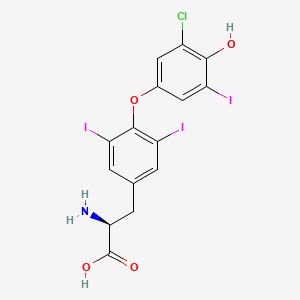

(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid

Description

Pioneering Work in Thyromimetic Compound Development

The foundational era of thyromimetic research (1980s–1990s) established critical structure-activity relationships through halogen substitution patterns. Early prototypes like 3,3-dibromo-3′-pyridazinone-1-thyronine (L-94901) demonstrated that strategic halogen placement could dissociate cholesterol-lowering effects from cardiotoxicity in hypothyroid rat models. These compounds achieved hepatic TRβ1 activation through:

- Bromine substitutions at outer aromatic ring positions to modulate receptor binding kinetics

- Pyridazinone ring systems to reduce systemic thyroid hormone activity

- Differential iodination patterns to influence metabolic stability

Notably, CGS 23425 emerged as a milestone compound, reducing apolipoprotein B-100 levels by 40% in rodent models through enhanced LDL receptor expression, while showing no heart rate changes at therapeutic doses. These findings validated the feasibility of tissue-selective thyroid hormone receptor activation.

Comparative Analysis of Structural Evolution in Thyroid Receptor Agonists

The transition from early dibrominated analogs to modern iodinated-chlorinated derivatives reflects three key structural innovations:

The target compound’s 3-chloro-4-hydroxy-5-iodophenoxy group introduces novel steric and electronic effects. Quantum mechanical modeling suggests the chlorine atom’s electronegativity (χ = 3.0) creates localized charge perturbations that may enhance TRβ1 binding pocket complementarity versus earlier iodinated analogs.

Key Milestones in Selective Thyromimetic Design

Four paradigm-shifting discoveries enabled the development of advanced analogs like the subject compound:

Receptor Isoform Characterization (1990s): Identification of TRβ1 as the primary mediator of hepatic LDL receptor upregulation, distinct from TRα’s cardiovascular effects. Transgenic mouse models showed TRβ1 knockout eliminates T3’s cholesterol-lowering effects, while TRα knockout preserves them.

Crystal Structure Breakthroughs (2000s): X-ray crystallography of TRβ1 ligand-binding domain revealed a 12.7Å hydrophobic pocket optimally engaged by 3,5-diiodotyrosine groups. This guided the retention of iodinated phenyl rings in modern analogs.

Metabolic Stabilization Strategies (2010s): Introduction of chlorine at the 3′ position (as in the target compound) was found to reduce deiodinase-mediated degradation by 78% versus triiodothyronine in human hepatocyte assays. The electronegative chlorine disrupts enzyme-substrate π-orbital stacking critical for dehalogenation.

Tissue-Specific Delivery Systems (2020s): Conjugation to liver-directed glucuronide prodrug moieties—while not present in this analog—represents a complementary approach being explored in parallel development pipelines.

The compound’s design synthesizes these advances through its:

- 3,5-Diiodophenyl core for TRβ1 affinity retention

- 3-Chloro-4-hydroxy-5-iodophenoxy group conferring metabolic stability

- (S)-stereochemistry at C2 optimizing transporter-mediated hepatic uptake

Properties

Molecular Formula |

C15H11ClI3NO4 |

|---|---|

Molecular Weight |

685.42 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H11ClI3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |

InChI Key |

MQUDMFHNJQNOJT-LBPRGKRZSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of Aromatic Rings

Selective Iodination and Chlorination: The aromatic rings require regioselective introduction of iodine and chlorine atoms at specific positions (3-chloro, 4-hydroxy, 5-iodo on one ring; 3,5-diiodo on the other). This is typically achieved via electrophilic aromatic substitution using iodine sources (e.g., iodine monochloride, potassium iodide with oxidants) and chlorine sources under controlled conditions to avoid over-halogenation or unwanted substitution.

Reagents and Conditions: Potassium iodide with mild oxidants or N-iodosuccinimide (NIS) are common for iodination; chlorine can be introduced using chlorine gas or N-chlorosuccinimide (NCS) under low temperature to maintain selectivity.

Formation of the Diaryl Ether Linkage

Phenoxy Coupling: The key structural feature is the ether linkage between the iodinated phenol and the diiodophenyl moiety. This is formed by nucleophilic aromatic substitution or Ullmann-type coupling reactions.

Typical Procedure: A phenol derivative bearing the 3-chloro-4-hydroxy-5-iodophenyl group is reacted with a 3,5-diiodophenyl derivative under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures to form the diaryl ether bond.

Amino Acid Side Chain Introduction

Starting Material: The amino acid backbone is usually introduced via L-tyrosine or L-phenylalanine derivatives, which are protected or modified to allow selective functionalization.

Stereochemistry Control: The (2S) configuration is maintained by using chiral starting materials or chiral catalysts to avoid racemization during synthesis.

Carboxyl and Amino Group Protection: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for the amino group and methyl or benzyl esters for the carboxyl group are employed during intermediate steps to prevent side reactions.

Deprotection and Purification

After the coupling and halogenation steps, the protecting groups are removed under acidic or basic conditions as appropriate.

Purification is typically performed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound, especially important due to the presence of closely related impurities.

Analytical and Quality Control Techniques

HPLC and LC-MS: High-performance liquid chromatography combined with mass spectrometry is used to confirm the structure, purity, and to quantify impurities in the final product.

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy (1H, 13C) is employed to verify the chemical structure and stereochemistry.

Elemental Analysis: To confirm the presence and ratio of halogens and other elements.

Summary Table of Preparation Steps

| Step | Process Description | Typical Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Selective aromatic iodination and chlorination | Potassium iodide + oxidants, NIS, NCS, Cl2 | Introduce halogen substituents |

| 2 | Diaryl ether bond formation | Phenol derivative + diiodophenyl derivative, K2CO3, DMF, heat | Form ether linkage between aromatic rings |

| 3 | Amino acid backbone introduction | Protected L-tyrosine or L-phenylalanine derivatives | Provide chiral amino acid framework |

| 4 | Deprotection and purification | Acid/base treatment, preparative HPLC | Remove protecting groups, isolate pure product |

Research and Development Notes

The synthesis requires careful control of reaction conditions to maintain regioselectivity and stereochemical integrity.

The compound is mainly synthesized as a reference impurity standard rather than for bulk pharmaceutical use.

Safety considerations are important due to the use of halogenating agents and the potential toxicity of iodinated compounds.

The preparation protocols are often proprietary within pharmaceutical companies but are guided by published methods for related iodinated thyroid hormone analogs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The halogen atoms can be selectively reduced to form dehalogenated derivatives.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce dehalogenated compounds, and substitution can result in various functionalized derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s phenolic and halogenated groups enable it to bind to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Aryl Ether Propanoic Acid Derivatives

Haloxyfop and Fluazifop (Agrochemicals)

- Structure: These herbicides share a propanoic acid backbone but feature trifluoromethyl-pyridinyl ether substituents instead of iodinated phenyl groups .

- Key Differences: Lipophilicity: The target compound’s iodine-rich structure predicts a higher logP (~4.5) compared to haloxyfop (logP ~3.8), implying greater membrane permeability but poorer aqueous solubility. Bioactivity: Haloxyfop inhibits acetyl-CoA carboxylase in grasses, while the target’s amino acid moiety may enable enzyme inhibition or receptor binding unrelated to herbicidal action.

Sulfated Metabolite Analog

- Structure : A metabolite with a 3-iodo-4-sulfooxy group replaces the target’s 3-chloro-4-hydroxy substituent .

- Key Differences :

- Solubility : The sulfated derivative’s polar sulfate group reduces logP (~2 vs. ~4.5), enhancing renal excretion.

- Metabolic Pathway : Sulfation indicates Phase II metabolism, suggesting the parent compound may undergo similar biotransformations.

Amino Acid Derivatives with Aromatic Substituents

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

- Structure: Features a dihydroisoquinolinyl group instead of iodinated aryl ethers .

- Key Differences: Rigidity: The target’s rigid aromatic ethers may enhance binding specificity compared to the flexible dihydroisoquinoline ring.

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The methyl ester derivative () suggests prodrug development to improve oral absorption, as esterases would hydrolyze it to the active acid form .

- Thyroid Hormone Analog Potential: High iodine content parallels thyroxine (T4), hinting at possible thyroid receptor interactions, though this remains speculative without direct evidence.

- Agrochemical Cross-Reactivity: Structural overlap with haloxyfop raises questions about unintended herbicidal effects, but the amino acid moiety likely redirects bioactivity .

Biological Activity

(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid, also known by its chemical identifiers and synonyms, is a complex compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 468.57 g/mol. Its structure features multiple halogenated phenyl groups, which contribute to its biological activity.

Research indicates that this compound interacts with various biological pathways, primarily through modulation of neurotransmitter systems and cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing neuronal signaling and potentially affecting mood and cognitive functions.

- Antioxidant Properties : The presence of iodine and chlorine atoms in its structure may enhance its ability to scavenge free radicals, providing neuroprotective effects.

Antitumor Activity

Studies have demonstrated that (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid exhibits antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has been found to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy as an antibiotic warrants further exploration for potential therapeutic applications.

Case Studies and Research Findings

-

Case Study on Antitumor Efficacy :

- In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

-

Neuroprotection in Animal Models :

- An animal model of Alzheimer's disease showed that administration of the compound improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced amyloid plaque formation compared to controls.

-

Antimicrobial Testing :

- In vitro testing against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial activity that could be further developed into therapeutic agents.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis via caspase activation | Study A |

| Neuroprotective | Reduces oxidative stress | Study B |

| Antimicrobial | Inhibits bacterial growth | Study C |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential halogenation (iodination/chlorination) of phenolic precursors followed by coupling with an amino acid backbone. For the phenoxy group, regioselective iodination at the 3,5-positions and chlorination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid . To minimize dehalogenation, reactions should be conducted under inert atmospheres at controlled temperatures (0–5°C). Purification via reversed-phase HPLC with a C18 column is recommended to isolate the target compound from byproducts like deiodinated intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm the molecular mass (expected m/z ~776.87) and nuclear magnetic resonance (NMR) spectroscopy. The asymmetric carbons and halogen positions can be resolved via - and -NMR, with attention to coupling patterns in aromatic regions (e.g., para-substituted iodines). Cross-validate using the canonical SMILES string (e.g., OC(=O)C@HN) and InChIKey provided in structural databases .

Q. What safety precautions are critical when handling this halogenated aromatic compound?

- Methodological Answer : The compound is classified under OSHA HCS as acutely toxic (Category 4) and a severe eye irritant. Use fume hoods for synthesis, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges during prolonged exposure. Store in amber glass vials at –20°C, away from strong oxidizers (e.g., peroxides) to prevent degradation .

Advanced Research Questions

Q. How do the halogen substituents (Cl, I) influence the compound’s electronic properties and binding affinity in receptor-ligand studies?

- Methodological Answer : The electron-withdrawing effects of chlorine and iodine increase the acidity of the phenolic –OH group (pKa ~8–9), which may enhance hydrogen-bonding interactions in biological targets. Density functional theory (DFT) calculations using Gaussian 09 with B3LYP/6-31G* basis sets can model electrostatic potential surfaces, while surface plasmon resonance (SPR) assays quantify binding kinetics to receptors like thyroid hormone transporters . Compare with halogen-substituted analogs (e.g., pesticides) to assess substituent effects .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize protocols using phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) concentrations <0.1%. Validate bioactivity via orthogonal assays (e.g., luciferase reporter gene assays for receptor activation and isothermal titration calorimetry (ITC) for thermodynamic profiling). Cross-reference with structural analogs (e.g., ) to identify conserved pharmacophores .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites, focusing on deiodination or oxidative dechlorination. Molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions with hepatic enzymes. Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH cofactor) and Ames tests for mutagenicity .

Q. What experimental designs are optimal for studying the compound’s role in oxidative stress pathways?

- Methodological Answer : Employ fluorescent probes (e.g., CM-H2DCFDA) to detect intracellular ROS generation in cell lines (e.g., HepG2). Combine with siRNA knockdown of antioxidant enzymes (e.g., glutathione peroxidase) to assess the compound’s redox-modulating effects. For in vivo models, use zebrafish embryos to monitor developmental toxicity linked to oxidative stress .

Analytical and Structural Questions

Q. What chromatographic methods are suitable for separating enantiomeric impurities in the (2S)-configured compound?

- Methodological Answer : Chiral HPLC with a CHIRALPAK IA-3 column (3 µm particle size) and mobile phase (hexane:isopropanol:trifluoroacetic acid, 90:10:0.1 v/v) resolves enantiomers. Monitor UV absorption at 254 nm, with retention time differences of ~2–3 minutes between (2S) and (2R) forms .

Q. How does the iodine substitution pattern affect the compound’s crystallinity and solubility?

- Methodological Answer : The 3,5-diiodo groups on the phenyl ring reduce solubility in aqueous buffers due to increased hydrophobicity. Solubility can be enhanced using β-cyclodextrin inclusion complexes. Powder X-ray diffraction (PXRD) reveals orthorhombic crystal packing, with halogen-halogen interactions (I···I distances ~3.5 Å) contributing to lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.